2-(4-Bromophenyl)quinoline-4-carbohydrazide
Overview
Description
2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .
Scientific Research Applications
2-(4-Bromophenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenyl)quinoline-4-carbohydrazide is DNA gyrase , particularly in Staphylococcus aureus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with the DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways . Without the ability to introduce negative supercoils, the DNA becomes overwound and unmanageable, preventing the normal functioning of these pathways .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, resulting in bacterial cell death . This makes it a potential candidate for antimicrobial therapy, particularly against Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)quinoline-4-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of microbial DNA gyrase . This enzyme is crucial for DNA replication and transcription in bacteria. The compound interacts with the DNA gyrase enzyme, inhibiting its activity and thereby preventing bacterial DNA replication. This interaction is primarily through binding to the enzyme’s active site, which disrupts its function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In eukaryotic cells, the compound has been shown to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its enzymatic activity. This inhibition prevents the supercoiling of DNA, which is essential for DNA replication and transcription. Additionally, the compound can interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on DNA gyrase persist, but the compound’s potency may decrease due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of DNA replication and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on bacterial DNA gyrase .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller metabolites. These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can enter the nucleus, where it interacts with DNA and nuclear proteins. Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromoaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .
Comparison with Similar Compounds
Similar Compounds
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant anticancer activities, particularly against breast carcinoma cells.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness
2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQRCVLQVHHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373749 | |
Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351899-02-0 | |
Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?
A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that this compound derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that this compound derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.
Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding this compound derivatives?
A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in this compound derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.
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